molecular formula C7H10N2O B136530 (2-Methoxypyridin-4-yl)methanamine CAS No. 148900-69-0

(2-Methoxypyridin-4-yl)methanamine

Cat. No.: B136530
CAS No.: 148900-69-0
M. Wt: 138.17 g/mol
InChI Key: UQAHBOKPZNLKRF-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)methanamine is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring a methoxy group at the 2-position and a methanamine group at the 4-position

Scientific Research Applications

(2-Methoxypyridin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-4-yl)methanamine typically involves the reaction of 2-methoxypyridine with formaldehyde and ammonia or an amine source under controlled conditions. One common method is the reductive amination of 2-methoxypyridine using formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methoxypyridin-2-yl)methanamine
  • (2-Methylpyridin-4-yl)methanamine
  • (2-Methoxypyrimidin-4-yl)methanamine

Uniqueness

(2-Methoxypyridin-4-yl)methanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity.

Properties

IUPAC Name

(2-methoxypyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAHBOKPZNLKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585482
Record name 1-(2-Methoxypyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148900-69-0
Record name 1-(2-Methoxypyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxypyridin-4-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Cyano-2-methoxypyridine (1.7 g) was dissolved in MeOH (50 ml) and conc. HCl (4.96 ml) was added. Pd/C (10%) was added and H2 was added and let stand overnight. The solids were filtered through Celite® and the cake was washed with MeOH (˜250 ml). Concentration in vacuo produced an oil which was dissolved in MeOH (˜20 ml). Et2O (200 ml) was added and stirred for 1 h. The resulting precipitate was filtered and washed with Et2O to afford (2-methoxypyridin-4-yl)methylamine (hydrochloride salt) as an off-white solid.
Quantity
1.7 g
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reactant
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50 mL
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4.96 mL
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200 mL
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20 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-cyano-2-methoxypyridine (0.55 g, 4.1 mmol) in ethanol was hydrogenated at 60 psi H2 in the presence of 10% Pd/C (100 mg). After 3.5 h the catalyst was removed by filtration through Super-Gel and the liltrate evaporated to give the title compound as a foam.
Quantity
0.55 g
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reactant
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0 (± 1) mol
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Quantity
100 mg
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Synthesis routes and methods III

Procedure details

To the solution of 2-methoxyisonicotinonitrile 56-1 (1.1 g, 8.2 mmol) in methanol with 7 N NH3 was added Raney-Nickel (1.0 g). The reaction was shaken under H2 at 50 psi at room temperature in Parr shaker for 12 hours. The Raney-Nickel was removed by rotary evaporation and the filtrate was taken to dryness by rotary evaporation to give crude (2-methoxypyridin-4-yl)methanamine 56-2. MS m/z 139.2 (M+1).
Quantity
1.1 g
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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1 g
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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